molecular formula C11H6ClF3N2O B2550168 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1281566-89-9

2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B2550168
CAS No.: 1281566-89-9
M. Wt: 274.63
InChI Key: SOZCOHGHKUAMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with trifluoromethylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can modify the functional groups on the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of trifluoromethyl pyrimidinones, including 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, exhibit significant antimicrobial properties. A study evaluated a series of trifluoromethyl pyrimidinone compounds against Mycobacterium tuberculosis, demonstrating effective inhibition at low concentrations. The compound's structure allows for interaction with bacterial enzymes, making it a candidate for further development as an antibiotic agent .

Anticancer Properties

Recent investigations into the anticancer activity of pyrimidine derivatives have shown promising results. Compounds similar to this compound were tested against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin, suggesting potential for development as anticancer agents .

Case Study: Synthesis and Evaluation

A study synthesized a range of trifluoromethyl pyrimidine derivatives and evaluated their bioactivities. Among these, compounds demonstrated notable antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The synthesis involved multi-step reactions yielding compounds with varying degrees of efficacy, indicating the importance of structural modifications in enhancing biological activity .

Agricultural Applications

Insecticidal Activity

The compound has also been assessed for its insecticidal properties. In studies involving agricultural pests like Mythimna separata and Spodoptera frugiperda, certain derivatives exhibited insecticidal activity at concentrations lower than those of commercially available insecticides. This suggests that this compound could serve as a lead compound for developing new agrochemicals .

Fungicidal Activity

The antifungal capabilities of this compound were highlighted in research focused on plant pathogens. The synthesized trifluoromethyl pyrimidine derivatives showed effective inhibition rates against various fungal species at specific concentrations, outperforming some existing fungicides. This positions the compound as a potential candidate for agricultural applications aimed at crop protection .

Material Science Applications

Development of Novel Materials

Beyond biological applications, the unique chemical structure of this compound lends itself to exploration in material science. Its properties may be leveraged in the development of new polymers or coatings with specific functional characteristics. Research into the physical properties of related compounds could pave the way for innovations in materials used in electronics or coatings that require specific thermal or chemical resistances.

Summary Table of Applications

Application Area Activity/Properties Reference
Medicinal ChemistryAntimicrobial activity against Mycobacterium tuberculosis
Anticancer properties against PC3, K562, HeLa, A549
Agricultural ScienceInsecticidal activity against Mythimna separata, Spodoptera frugiperda
Antifungal activity against Botrytis cinerea, Sclerotinia sclerotiorum
Material SciencePotential development of novel materials with specific functional characteristics-

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, which may affect its biological activity and physicochemical properties.

    6-(trifluoromethyl)-2-phenylpyrimidin-4(3H)-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of both the chlorophenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Biological Activity

2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a pyrimidine derivative noted for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C11H6ClF3N2O
  • Molecular Weight : 274.63 g/mol
  • CAS Number : 1281566-89-9

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound exhibits inhibitory effects on several kinases, which are crucial in cell signaling pathways. It has shown promise in inhibiting Bcr-Abl1 kinase, a target in certain leukemias, indicating potential use in cancer therapy .
  • Antimicrobial Activity : Research indicates that pyrimidine derivatives, including this compound, possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the trifluoromethyl group enhances its potency .
  • Neuroprotective Effects : The compound has been evaluated for its anti-Alzheimer's properties, demonstrating the ability to inhibit acetylcholinesterase (AChE), which is a target for Alzheimer's treatment. This inhibition can enhance cholinergic transmission in the brain .

Anticancer Activity

Recent studies have reported varying degrees of cytotoxicity against different cancer cell lines:

  • IC50 Values :
    • A549 (lung cancer): 40.54 µg/mL
    • Caco-2 (colon cancer): 29.77 µg/mL .

Antimicrobial Efficacy

The compound has shown significant antimicrobial activity:

  • Effective against E. coli and S. aureus , with minimum inhibitory concentrations (MICs) indicating strong bacteriostatic effects .

Neuroprotective Activity

Inhibitory activity against AChE was recorded at an IC50 of 16.00 ± 0.04%, showcasing its potential as an anti-Alzheimer agent .

Case Studies

  • Cancer Cell Line Studies :
    A study demonstrated that this compound exhibited potent cytotoxicity against various cancer cell lines, with particular efficacy noted in leukemia models . The compound's ability to induce apoptosis was confirmed through flow cytometry analyses.
  • Antimicrobial Testing :
    In a comparative study of antimicrobial agents, this pyrimidine derivative was tested against clinical isolates of bacteria and fungi. It displayed significant inhibition zones comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Properties

IUPAC Name

2-(3-chlorophenyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-7-3-1-2-6(4-7)10-16-8(11(13,14)15)5-9(18)17-10/h1-5H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZCOHGHKUAMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500-mL round bottomed flask was charged with 3-chlorobenzimidamide (4.81 g, 25.3 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (5.00 g, 27.1 mmol), and ethanol (90 mL) and cooled to 0° C. A 25% sodium methoxide solution in methanol (13.0 mL, 55.3 mmol) was added to the mixture. The resulting mixture was stirred at reflux for 20 h. After this time, the mixture was cooled to room temperature and concentrated under reduced pressure to 25 mL. The residual slurry was cautiously treated with 2N HCl (50 mL) forming a solid. The solid was collected by filtration and washed with water followed by ether to afford the title compound (3.60 g, 48%) as a white solid, which was carried forward into the next step without further purification. MW=274.63. 1H NMR (DMSO-d6, 500 MHz) δ 13.39 (s, 1H), 8.18 (s, 1H), 8.10 (d, J=7.5 Hz, 1H), 7.73-7.69 (m, 1H), 7.60 (t, J=8.0 Hz, 1H), 6.94 (s, 1H).
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Yield
48%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.